
3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including an amide, an ether, and a phenyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in hydrolysis reactions, while the ether group could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ether and an amide group could affect its solubility in different solvents .科学的研究の応用
Synthesis of Novel Compounds
- Heterocyclic Derivative Syntheses : Utilizing palladium-catalyzed oxidative cyclization-alkoxycarbonylation, various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione were synthesized, demonstrating the versatility of related compounds in creating a wide range of biologically relevant structures (Bacchi et al., 2005).
Antimicrobial Activities
- Fluoroquinolone-Based Antimicrobials : Synthesis of fluoroquinolone-based 4-thiazolidinones from related quinoline compounds showed significant antimicrobial activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Agents
- Novel Anti-Inflammatory Compounds : The synthesis of novel compounds from visnaginone and khellinone derivatives, leading to the development of agents with significant anti-inflammatory and analgesic activities. This indicates the potential use of quinazoline derivatives in therapeutic applications targeting inflammation and pain (Abu‐Hashem et al., 2020).
Biological Activity Evaluations
- Cytotoxic Activity Assessment : Studies on the cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various heterocyclic compounds including quinazolines demonstrated their potential in cancer treatment by inhibiting the growth of cancer cell lines (Bu et al., 2000).
Reversal of Multidrug Resistance
- Overcoming Drug Resistance : Research on compounds such as GF120918, a derivative with a quinoline structure, has shown efficacy in reversing multidrug resistance in cancer cells, suggesting that similar quinazoline derivatives could be explored for enhancing the effectiveness of chemotherapy (Hyafil et al., 1993).
将来の方向性
特性
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-31-14-13-27-23(29)20-12-7-16(15-21(20)26-24(27)30)22(28)25-17-8-10-19(11-9-17)32-18-5-3-2-4-6-18/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDDXFNBDSSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B2988283.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2988284.png)
![3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2988286.png)

![1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2988288.png)
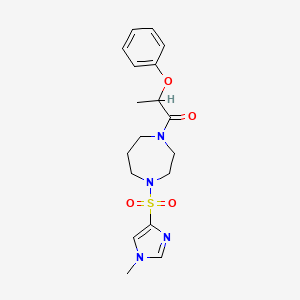

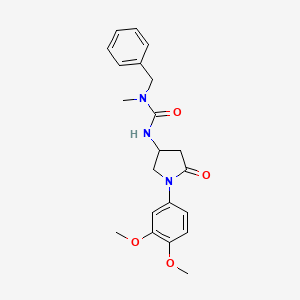

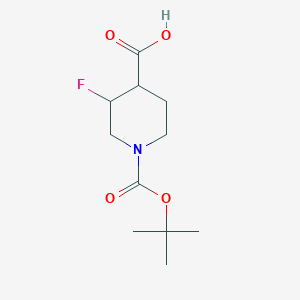
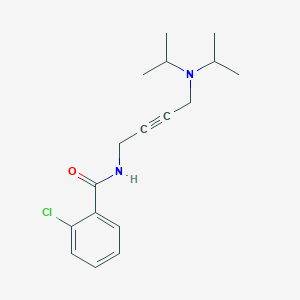
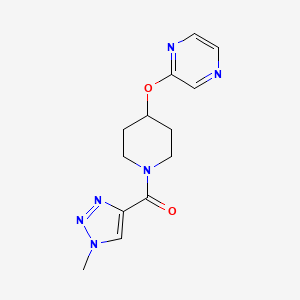
![4-(N-(3-(Ethoxycarbonyl)(4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL))carbamoyl)-2,2,3,3,4,4-hexafluorobutanoic acid](/img/structure/B2988305.png)